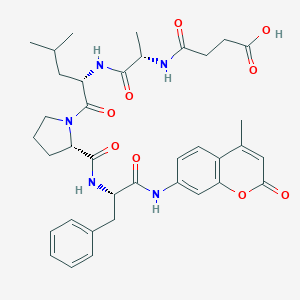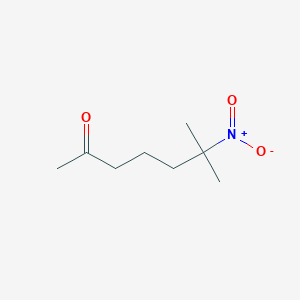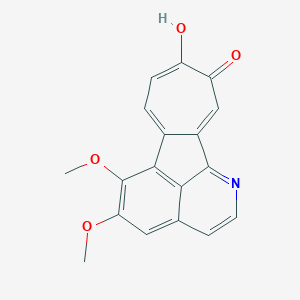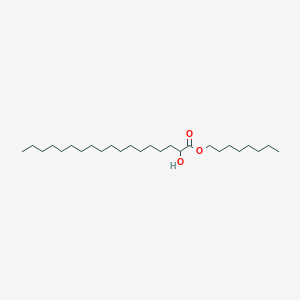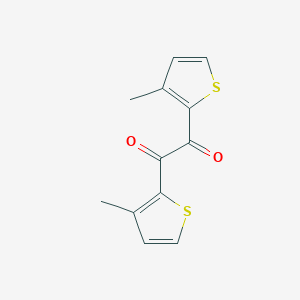
1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione is an organic compound that belongs to the class of diarylethenes These compounds are known for their photochromic properties, meaning they can change color when exposed to light
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylthiophene, which undergoes a series of reactions to form the desired product.
Reaction Conditions: The key steps involve the formation of a diketone structure through oxidation reactions. Common reagents used include oxidizing agents such as potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce alcohols or other reduced compounds.
科学的研究の応用
1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing photochromic materials and molecular switches.
Medicine: Investigated for use in developing light-responsive drug delivery systems.
Industry: Utilized in the production of advanced materials with photoactive properties.
作用機序
The mechanism of action of 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione involves its ability to undergo reversible photoisomerization. When exposed to light, the compound can switch between different isomeric forms, leading to changes in its physical and chemical properties. This photoisomerization process is mediated by the interaction of light with the electronic structure of the compound, causing a rearrangement of its molecular configuration.
類似化合物との比較
Similar Compounds
- 1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione
- 1,2-Bis(5-bromo-2-methylthiophen-3-yl)ethane-1,2-dione
- 1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione
Uniqueness
1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione is unique due to its specific substitution pattern on the thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for certain applications in photoactive materials and molecular switches, where precise control over the compound’s behavior is essential.
特性
IUPAC Name |
1,2-bis(3-methylthiophen-2-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c1-7-3-5-15-11(7)9(13)10(14)12-8(2)4-6-16-12/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAXOUZIAQDEHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C(=O)C2=C(C=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370194 |
Source


|
| Record name | Bis(3-methylthiophen-2-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147951-24-4 |
Source


|
| Record name | Bis(3-methylthiophen-2-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
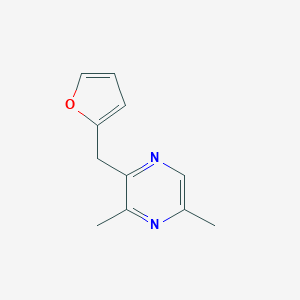

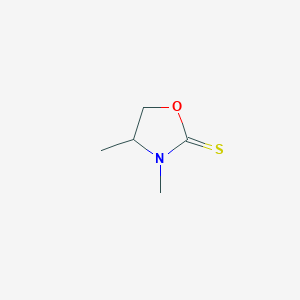

![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)
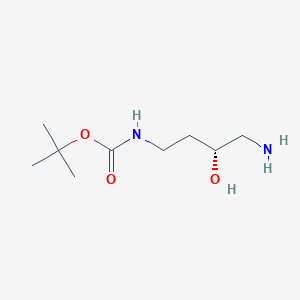
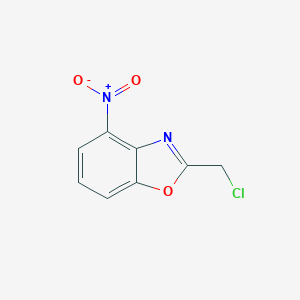
![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-pent-4-enoxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B115648.png)
